molecular formula C32H48O5 B1248302 Colossolactone B

Colossolactone B

Cat. No.: B1248302
M. Wt: 512.7 g/mol
InChI Key: OPECNRIVPMYGNT-GBMWFCEBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Colossolactone B is a triterpene lactone, a class of secondary metabolites isolated from fungal species of the genus Ganoderma . This compound is part of a larger family of colossolactone derivatives that have been the subject of scientific investigation for their diverse bioactivities. Research on this compound has helped to delineate structure-activity relationships within this chemical family. For instance, while some related compounds like colossolactone E and 23-hydroxycolossolactone E have demonstrated antibacterial activity against strains such as Bacillus subtilis and Pseudomonas syringae , this compound was found to be inactive in such antibacterial assays . This makes it a valuable compound for use as a chemical reference standard or a control in research aiming to understand the structural features essential for the biological activity of lanostane-type triterpenoids. Furthermore, its presence has been confirmed in multiple Ganoderma species, including Ganoderma colossum and Ganoderma sp. KM01, underscoring its role as a characteristic chemical marker in these fungi . Researchers utilize this compound in studies concerning natural product chemistry, phytochemistry, and the biosynthesis of fungal terpenoids. This product is strictly for research purposes.

Properties

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

[(3S,5R,10R,13R,14R,17R)-3-hydroxy-4,4,13,14-tetramethyl-17-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate

InChI

InChI=1S/C32H48O5/c1-19-8-10-25(37-28(19)35)20(2)22-12-15-31(7)23-9-11-26-29(4,5)27(34)14-17-32(26,18-36-21(3)33)24(23)13-16-30(22,31)6/h8,20,22,25-27,34H,9-18H2,1-7H3/t20-,22+,25?,26-,27-,30+,31-,32-/m0/s1

InChI Key

OPECNRIVPMYGNT-GBMWFCEBSA-N

Isomeric SMILES

CC1=CCC(OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)COC(=O)C)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)COC(=O)C)C)C

Synonyms

colossolactone B

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds from Ganoderma species exhibit various anticancer activities. While Colossolactone B itself has not shown direct cytotoxic effects against certain cancer cell lines, it is part of a larger family of colossolactones that may enhance the efficacy of other therapeutic agents. For instance, studies on other colossolactones have demonstrated their potential in inhibiting tumor growth and enhancing immune responses in cancer patients .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties; however, findings suggest it is not active against several bacterial strains, including Bacillus subtilis and Pseudomonas syringae . This indicates that while it may not possess direct antibacterial effects, it could still play a role in formulations where synergistic effects with other compounds are explored.

Chemotherapeutic Effects

A study focused on naturally occurring colossolactones highlighted their potential as chemotherapeutic agents against solid tumors in vitro. Although this compound was not the primary focus, the research underscores the importance of exploring related compounds for their therapeutic efficacy in cancer treatment .

Immune Modulation

Clinical studies have shown that polysaccharide extracts from Ganoderma can enhance immune function in cancer patients. This suggests a potential indirect application for this compound as part of a broader treatment strategy aimed at improving patient outcomes through immune system support .

Comparative Data Table

The following table summarizes the biological activities of various colossolactones derived from Ganoderma species:

Compound NameActivity TypeObservationsReference
Colossolactone AAnticancerInhibits growth in various cancer cell lines
This compoundAntimicrobialNot active against Bacillus subtilis
Colossolactone EAntimicrobialActive against Pseudomonas syringae
Ganopoly (extract)Immune modulationEnhances immune function in cancer patients

Preparation Methods

Solvent Selection and Extraction Protocols

This compound is typically extracted from the fruiting bodies of G. colossum using non-polar to moderately polar solvents. Two primary methods have been reported:

  • Hexane-Dichloromethane Extraction :
    Dried G. colossum fruiting bodies are ground and exhaustively extracted with a mixture of n-hexane and dichloromethane (2:7 v/v). This solvent system targets low- to medium-polarity triterpenoids, yielding a crude extract rich in colossolactones.

  • Ethanol-Ethyl Acetate Sequential Extraction :
    A sequential extraction with 95% ethanol followed by ethyl acetate is employed. The ethanol extract is concentrated, suspended in water, and partitioned with ethyl acetate to enrich triterpenoids. This method reportedly achieves higher yields of colossolactones compared to hexane-based protocols.

Table 1: Solvent Systems for this compound Extraction

Solvent RatioTarget CompoundsAdvantagesLimitations
n-Hexane:DCM (2:7)Low-polarity triterpenesHigh specificity for lactonesLower yield of oxidized analogs
EtOH:EtOAc (sequential)Broad triterpenoid rangeHigher overall yieldRequires additional partitioning

Isolation and Purification Techniques

Column Chromatography

The crude extract is subjected to silica gel column chromatography using gradient elution with hexane-ethyl acetate mixtures. This compound elutes in fractions with 30–50% ethyl acetate, as determined by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

Further purification is achieved via reversed-phase HPLC. A C18 column with an acetonitrile-water gradient (70–100% acetonitrile over 40 minutes) resolves this compound from structurally similar analogs like colossolactone G and schisanlactone A. Preparative HPLC is critical for isolating milligram quantities of >95% pure this compound.

Challenges in Purification

This compound’s structural similarity to other colossolactones necessitates multiple chromatographic steps. Co-elution with colossolactone E has been reported, requiring iterative fractionation.

Structural Elucidation of this compound

Spectroscopic Characterization

The structure of this compound was determined using:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) spectra confirmed the pentacyclic scaffold and lactone functionalities. Key NMR signals include a downfield-shifted carbonyl carbon (δC 170–175 ppm) and olefinic protons (δH 5.6–6.0 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : An [M+Na]⁺ ion at m/z 567.2453 (calculated for C₃₂H₄₈O₇Na) confirmed the molecular formula.

Yield Optimization and Scalability

Extraction yields of this compound are inherently low (≤0.1% w/w of dried biomass). Strategies to enhance production include:

  • Strain Selection : Wild G. colossum strains from tropical regions show higher colossolactone content than temperate isolates.

  • Fermentation Optimization : Submerged fermentation with elicitors (e.g., methyl jasmonate) may upregulate triterpenoid biosynthesis genes .

Q & A

Q. How can researchers ensure reproducibility in this compound studies, particularly in spectral data reporting?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines:
  • Full spectral disclosure : Provide ¹H/¹³C NMR data (δ, multiplicity, J-values) in supplementary materials.
  • Instrument calibration : Report magnetic field strength and solvent peaks as internal standards.
  • Raw data deposition : Upload FIDs and crystallographic data to public repositories (e.g., Cambridge Crystallographic Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Colossolactone B
Reactant of Route 2
Reactant of Route 2
Colossolactone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.